

Biological activity of compounds derived from 2-Bromo-5-methoxy-4-methylaniline.

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Compound of Interest

Compound Name: 2-Bromo-5-methoxy-4-methylaniline

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A Comparative Guide to the Biological Activity of Substituted Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The substituted aniline scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design and synthesis of a diverse array of therapeutic agents.^[1] This guide provides a comparative overview of the biological activities of various classes of compounds derived from substituted anilines, with a focus on their applications as antitumor and antimicrobial agents. While specific derivatives of **2-Bromo-5-methoxy-4-methylaniline** are not extensively reported in publicly available literature, the principles of structure-activity relationships (SAR) derived from analogous compounds provide valuable insights for future drug discovery endeavors.

Antitumor Activity of Substituted Aniline Derivatives

Substituted anilines are integral components of numerous potent antitumor agents, most notably as inhibitors of key signaling pathways involved in cancer progression.

Anilinoquinazolines and Anilinoquinolines as Tyrosine Kinase Inhibitors

The anilinoquinazoline and anilinoquinoline cores are privileged scaffolds in the development of Tyrosine Kinase Inhibitors (TKIs).^[1] These compounds target enzymes like the Epidermal

Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in various cancers.[1][2]

A noteworthy example involves novel 6,7-disubstituted-4-anilinoquinazoline derivatives designed based on the structures of erlotinib and vandetanib. These compounds have demonstrated significant cytotoxicity against the A431 human skin cancer cell line, which overexpresses EGFR.[2] Similarly, 2-substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, with compounds like 18c showing robust inhibitory activity and antiproliferative effects on various cancer cell lines.[3]

Table 1: Comparative in vitro Antiproliferative Activity of Selected Anilino-based Kinase Inhibitors

Compound/Drug	Target(s)	Cell Line	IC ₅₀ (μM)	Reference
Compound 18c	Mer/c-Met	HepG2	>10	[3]
MDA-MB-231	1.3 ± 0.2	[3]		
HCT116	0.8 ± 0.1	[3]		
Cabozantinib	Mer/c-Met	HepG2	0.3 ± 0.04	[3]
MDA-MB-231	4.3 ± 0.5	[3]		
HCT116	1.3 ± 0.2	[3]		
Gefitinib	EGFR	A431	0.015 ± 0.001	[2]
Erlotinib	EGFR	A431	0.021 ± 0.003	[2]

Benzothiazole Aniline Derivatives

Benzothiazole aniline (BTA) derivatives represent another class of anticancer agents.[4] For instance, the ring-substituted BTA derivative 2-(4-amino-3-methylphenyl) benzothiazole (DF 203) has been developed as an antitumor agent.[4] Platinum (II) complexes of novel benzothiazole aniline derivatives have also been synthesized and show selective inhibitory activities against liver cancer cells.[4]

Antimicrobial Activity of Substituted Aniline Derivatives

The structural versatility of substituted anilines has also been exploited in the development of novel antimicrobial agents.

Trifluoro-Anilines

Recent studies have highlighted the antimicrobial potential of aniline derivatives, including those with trifluoromethyl substitutions.^[5] For example, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) have demonstrated significant antibacterial and antibiofilm activity against pathogenic *Vibrio* species.^[5]

Anilinobenzimidazoles

A series of substituted anilinobenzimidazoles have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against various bacterial and fungal strains.^[6]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial Anilines

Compound	Organism	MIC (µg/mL)	Reference
ACNBF	<i>Vibrio parahaemolyticus</i>	16	^[5]
<i>Vibrio harveyi</i>	16	^[5]	
ITFMA	<i>Vibrio parahaemolyticus</i>	32	^[5]
<i>Vibrio harveyi</i>	32	^[5]	

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of biological data. Below are representative protocols for key assays.

MTT Assay for Antiproliferative Activity

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
- **Compound Treatment:** Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
- **MTT Addition:** 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Kinase Inhibition Assay

- **Reaction Setup:** The kinase, substrate, ATP, and test compound are combined in a reaction buffer in a 96-well plate.
- **Initiation and Incubation:** The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
- **Detection:** The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
- **IC₅₀ Determination:** The concentration of the compound that inhibits 50% of the kinase activity is determined.

Broth Microdilution for MIC Determination

- **Compound Preparation:** Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
- **Inoculum Preparation:** A standardized bacterial suspension (e.g., 5×10^5 CFU/mL) is prepared.

- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

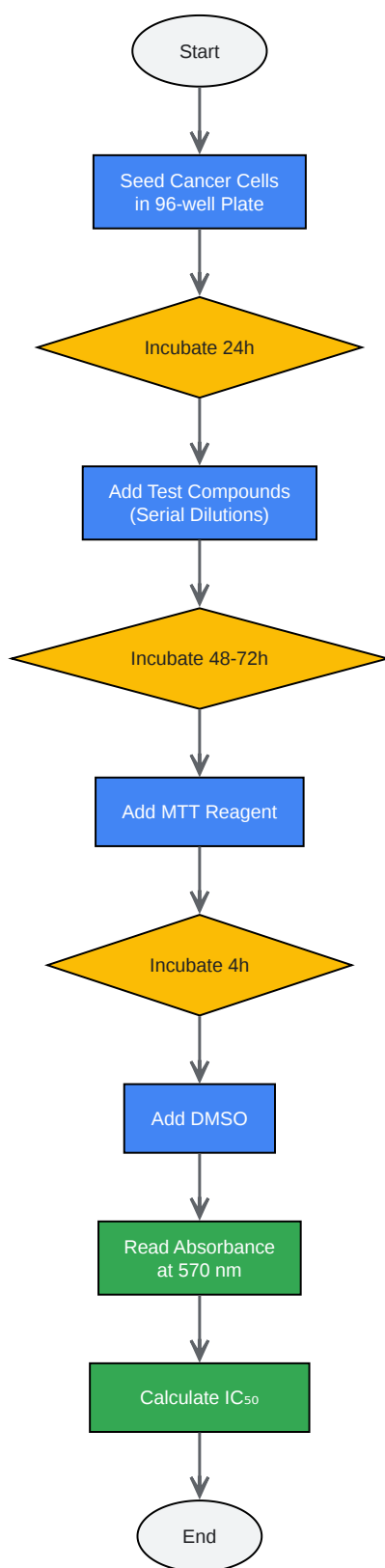
Signaling Pathway



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Caption: Inhibition of the EGFR signaling pathway by anilinoquinazoline-based TKIs.

Experimental Workflow



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Caption: Workflow for determining antiproliferative activity using the MTT assay.

Logical Relationship



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Caption: Relationship between chemical structure, lipophilicity, and biological activity.

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